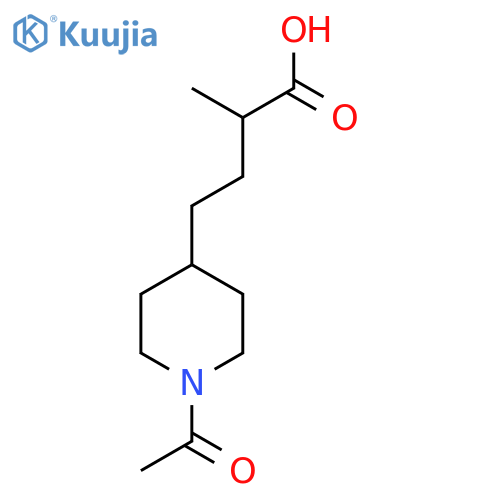Cas no 2355065-01-7 (4-(1-Acetylpiperidin-4-yl)-2-methylbutanoic acid)

2355065-01-7 structure
商品名:4-(1-Acetylpiperidin-4-yl)-2-methylbutanoic acid
4-(1-Acetylpiperidin-4-yl)-2-methylbutanoic acid 化学的及び物理的性質
名前と識別子
-
- 2355065-01-7
- EN300-28275068
- 4-(1-acetylpiperidin-4-yl)-2-methylbutanoic acid
- 4-(1-Acetylpiperidin-4-yl)-2-methylbutanoic acid
-
- インチ: 1S/C12H21NO3/c1-9(12(15)16)3-4-11-5-7-13(8-6-11)10(2)14/h9,11H,3-8H2,1-2H3,(H,15,16)
- InChIKey: VSZAXAZVBGJGQT-UHFFFAOYSA-N
- ほほえんだ: O=C(C)N1CCC(CCC(C(=O)O)C)CC1
計算された属性
- せいみつぶんしりょう: 227.15214353g/mol
- どういたいしつりょう: 227.15214353g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 257
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 57.6Ų
4-(1-Acetylpiperidin-4-yl)-2-methylbutanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28275068-10.0g |
4-(1-acetylpiperidin-4-yl)-2-methylbutanoic acid |
2355065-01-7 | 95.0% | 10.0g |
$7004.0 | 2025-03-19 | |
| Enamine | EN300-28275068-0.1g |
4-(1-acetylpiperidin-4-yl)-2-methylbutanoic acid |
2355065-01-7 | 95.0% | 0.1g |
$1433.0 | 2025-03-19 | |
| Enamine | EN300-28275068-2.5g |
4-(1-acetylpiperidin-4-yl)-2-methylbutanoic acid |
2355065-01-7 | 95.0% | 2.5g |
$3191.0 | 2025-03-19 | |
| Enamine | EN300-28275068-5.0g |
4-(1-acetylpiperidin-4-yl)-2-methylbutanoic acid |
2355065-01-7 | 95.0% | 5.0g |
$4722.0 | 2025-03-19 | |
| Enamine | EN300-28275068-0.5g |
4-(1-acetylpiperidin-4-yl)-2-methylbutanoic acid |
2355065-01-7 | 95.0% | 0.5g |
$1563.0 | 2025-03-19 | |
| Enamine | EN300-28275068-0.05g |
4-(1-acetylpiperidin-4-yl)-2-methylbutanoic acid |
2355065-01-7 | 95.0% | 0.05g |
$1368.0 | 2025-03-19 | |
| Enamine | EN300-28275068-1.0g |
4-(1-acetylpiperidin-4-yl)-2-methylbutanoic acid |
2355065-01-7 | 95.0% | 1.0g |
$1629.0 | 2025-03-19 | |
| Enamine | EN300-28275068-1g |
4-(1-acetylpiperidin-4-yl)-2-methylbutanoic acid |
2355065-01-7 | 1g |
$1629.0 | 2023-09-09 | ||
| Enamine | EN300-28275068-10g |
4-(1-acetylpiperidin-4-yl)-2-methylbutanoic acid |
2355065-01-7 | 10g |
$7004.0 | 2023-09-09 | ||
| Enamine | EN300-28275068-0.25g |
4-(1-acetylpiperidin-4-yl)-2-methylbutanoic acid |
2355065-01-7 | 95.0% | 0.25g |
$1498.0 | 2025-03-19 |
4-(1-Acetylpiperidin-4-yl)-2-methylbutanoic acid 関連文献
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
-
Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
2355065-01-7 (4-(1-Acetylpiperidin-4-yl)-2-methylbutanoic acid) 関連製品
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
